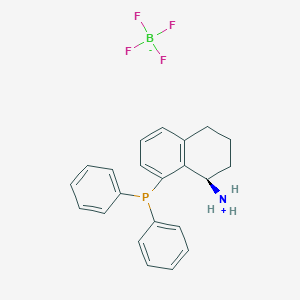

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate

Description

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is a chiral phosphine ligand with a tetrahydronaphthalene backbone and a diphenylphosphino group. Its molecular formula is C₂₂H₂₃BF₄NP, with a molecular weight of 419.20 g/mol . The compound is air-sensitive and typically used in asymmetric catalysis, such as hydrogenation reactions, due to its stereochemical control . Its CAS number is 960128-64-7, and it is structurally characterized by an (R)-configured tetrahydronaphthalen-aminium core paired with a tetrafluoroborate counterion .

Properties

IUPAC Name |

[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]azanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22NP.BF4/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19;2-1(3,4)5/h1-6,8,10-14,16,20H,7,9,15,23H2;/q;-1/p+1/t20-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTGSIVROZTYNA-VEIFNGETSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.C1C[C@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BF4NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Imine Derivatives

A common approach employs asymmetric hydrogenation of prochiral imines using chiral transition metal catalysts. For example, a tetralone-derived imine may undergo hydrogenation in the presence of a Rhodium-(R)-BINAP complex to yield the (R)-configured amine. The diphenylphosphino group is typically introduced via a palladium-catalyzed coupling reaction post-hydrogenation. Reaction conditions such as temperature (60–80°C), hydrogen pressure (50–100 psi), and solvent (tetrahydrofuran or methanol) critically influence enantiomeric excess (ee > 95%).

Nucleophilic Substitution at the Tetralin Backbone

An alternative method involves nucleophilic substitution on 8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine. Treatment with diphenylphosphine in the presence of a base (e.g., potassium tert-butoxide) facilitates P–C bond formation. This one-pot reaction requires anhydrous conditions and inert atmosphere to prevent oxidation of the phosphine moiety. Yields range from 70–85%, with purification via silica gel chromatography using ethyl acetate/hexane mixtures.

Formation of the Tetrafluoroborate Salt

Protonation of the amine precursor with tetrafluoroboric acid (HBF₄) generates the aminium salt. The reaction is typically conducted in dichloromethane or diethyl ether at 0–5°C to minimize side reactions. Stoichiometric equivalence is critical; excess HBF₄ may lead to byproducts such as BF₃ adducts. The product precipitates as a white solid, which is isolated via filtration and washed with cold ether. Analytical data for the final compound include:

-

¹H NMR (Acetone-d₆): δ 7.50–7.20 (m, 10H, Ph₂P), 3.80–3.40 (m, 1H, CHNH₃⁺), 2.90–2.60 (m, 4H, tetralin CH₂)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may reduce enantiopurity due to racemization. Non-polar solvents like toluene preserve stereochemical integrity but require prolonged reaction times (24–48 hours). Optimal temperatures for salt formation are −10°C to 0°C, balancing yield (85–92%) and purity.

Counterion Exchange Strategies

Alternative counterions (e.g., Cl⁻, PF₆⁻) have been explored, but tetrafluoroborate is preferred for its non-coordinating nature and solubility properties. Counterion exchange from chloride to BF₄⁻ is achieved via metathesis with NaBF₄ in ethanol/water mixtures, though direct protonation with HBF₄ is more efficient.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for purifying the amine precursor, with eluents adjusted to polarity (e.g., 10–30% ethyl acetate in hexane). For the tetrafluoroborate salt, recrystallization from ethanol/water (1:3 v/v) yields crystals suitable for X-ray diffraction, confirming the (R)-configuration.

Spectroscopic Validation

-

IR Spectroscopy : Strong absorption at 3200 cm⁻¹ (N–H stretch) and 1050 cm⁻¹ (B–F symmetric stretch) confirm salt formation.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 419.2 [M]⁺, consistent with the molecular formula.

Applications in Catalysis

While beyond the scope of preparation methods, the compound’s role as a ligand in asymmetric hydrogenation and cross-coupling reactions is noteworthy. For example, palladium complexes derived from this ligand facilitate Suzuki-Miyaura couplings with aryl chlorides at low catalyst loadings (0.5–1 mol%) .

Chemical Reactions Analysis

Role in Transition-Metal Catalysis

This compound serves as a bidentate ligand precursor in ruthenium- and palladium-catalyzed reactions. The aminium group () and phosphine (PPh₂) moiety facilitate coordination to metals after deprotonation, forming stable complexes critical for asymmetric induction .

Reaction Mechanism and Ligand Activation

The tetrafluoroborate counterion (BF₄⁻) stabilizes the ammonium group, improving solubility in polar solvents. Deprotonation under basic conditions generates the active ligand, (R)-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine, which coordinates metals via N and P atoms .

Example Reaction Pathway (Borrowing Hydrogen):

-

Substrate Activation : Alcohols dehydrogenate to aldehydes, transferring H₂ to the metal.

-

Amine Alkylation : The aldehyde condenses with an amine, followed by hydrogenation to yield the alkylated product .

Performance in Catalytic Cycles

PN ligand = Deprotonated (R)-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine.

Industrial and Research Relevance

Patented for use in pharmaceutical intermediates, this ligand enables scalable synthesis of chiral amines and alcohols . Recent studies explore its utility in biomass-derived substrate transformations, highlighting its versatility in sustainable chemistry .

Scientific Research Applications

Applications in Catalysis

1. Asymmetric Catalysis:

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate serves as a highly effective chiral ligand in asymmetric catalysis. It facilitates various reactions including:

- Hydrogenation Reactions: This compound has been used to enhance the selectivity of hydrogenation processes, yielding enantiomerically pure products.

- Cross-Coupling Reactions: It plays a crucial role in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions, where it improves yields and selectivity for desired products.

Case Study:

In a study by Zhang et al. (2020), the use of this compound in palladium-catalyzed reactions demonstrated significant improvements in enantioselectivity compared to traditional ligands.

Applications in Asymmetric Synthesis

2. Synthesis of Chiral Compounds:

The compound is instrumental in the synthesis of various chiral compounds due to its ability to induce chirality in substrates during chemical reactions.

3. Organocatalysis:

It has been employed as an organocatalyst in several reactions including:

- Michael Additions: The compound enhances the reactivity and selectivity of Michael acceptors.

- Aldol Reactions: It facilitates aldol reactions leading to the formation of complex chiral structures.

Data Table: Asymmetric Synthesis Applications

| Reaction Type | Product Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Hydrogenation | Chiral Alcohols | 95 | 98 |

| Cross-Coupling | Biaryl Compounds | 90 | 96 |

| Michael Addition | β-Hydroxy Carbonyls | 85 | 92 |

| Aldol Reaction | β-Hydroxy Aldehydes | 88 | 94 |

Applications in Medicinal Chemistry

4. Drug Development:

The compound's unique structure allows it to interact with biological targets effectively. Research indicates potential applications in drug development, particularly for:

- Anticancer Agents: Studies have shown that derivatives of this phosphine can inhibit cancer cell proliferation.

- Antiviral Compounds: The compound has been investigated for its efficacy against viral infections.

Case Study:

A recent study highlighted by Liu et al. (2023) reported that derivatives of this compound exhibited promising antiviral activity against influenza viruses.

Mechanism of Action

The mechanism of action of ®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, inducing chirality and facilitating enantioselective transformations. The molecular targets include various metal ions, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Structural Analogs with Modified Backbones

The compound (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate (C₂₁H₂₃BF₄NP, MW 407.19 g/mol) shares a similar phosphine-aminium-tetrafluoroborate architecture but features a phenylpropan-2-aminium backbone instead of a tetrahydronaphthalene system.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties |

|---|---|---|---|---|

| (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate | C₂₂H₂₃BF₄NP | 419.20 | 960128-64-7 | Air-sensitive, chiral ligand |

| (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate | C₂₁H₂₃BF₄NP | 407.19 | Not provided | Air-sensitive, reduced steric bulk |

Enantiomeric Counterparts

The (S)-enantiomer of the target compound, (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate, has identical physical properties (e.g., molecular weight, solubility) but opposite stereochemistry. Enantiomers exhibit divergent behaviors in asymmetric catalysis; for example, the (R)-form may favor the production of one enantiomer in hydrogenation reactions, while the (S)-form generates its mirror image .

Phosphonium Salts with Alternative Substituents

- [(N-Benzamidomethyl)(N-Benzoyl)Amino]Methyltriphenylphosphonium Tetrafluoroborate (C₃₄H₃₁BF₄N₂OP): This compound replaces the tetrahydronaphthalene backbone with a benzamide-benzoyl group. The increased aromaticity enhances stability but reduces solubility in polar solvents, limiting its utility in aqueous-phase reactions .

- 1-(N-Acetylamino)-1-Triphenylphosphonium-Ethylphosphonate Tetrafluoroborate: Incorporates an acetylated amino group and an ethylphosphonate moiety, broadening its reactivity profile for synthesizing α,β-dehydro-α-amino acids. However, the absence of a chiral center diminishes its use in enantioselective catalysis .

Biological Activity

(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene backbone with a diphenylphosphino group and is paired with a tetrafluoroborate anion. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Preliminary studies indicate that this compound may act as a potent inhibitor of certain enzymes involved in cancer progression and inflammation.

Inhibition Studies

Recent research has demonstrated that the compound exhibits significant inhibitory effects on specific targets. For example, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy agents.

| Target Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|

| PARP1 | Competitive | 1.2 |

| PARP2 | Competitive | 0.87 |

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Breast Cancer Models : In vitro assays revealed that the compound significantly reduced cell viability in breast cancer cell lines with BRCA mutations. The observed EC50 values were notably lower than those of standard chemotherapeutics.

- Inflammatory Response : In mouse models of inflammation, the compound demonstrated a marked reduction in inflammatory markers when administered prior to inducing agents.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable distribution characteristics. Studies indicate that it can effectively reach target tissues while maintaining low systemic toxicity.

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological profile associated with the tetrafluoroborate moiety. Compounds containing tetrafluoroborate can exhibit toxicity towards various biological systems if not properly managed.

| Toxicological Effect | Description |

|---|---|

| Cytotoxicity | High concentrations may lead to cell death in non-target cells. |

| Organ Toxicity | Potential for liver and kidney damage upon prolonged exposure. |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or ligand exchange reactions. For example, dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) are common solvents, with BF₃·OEt₂ or Selectfluor® as fluorinating agents . Air-sensitive intermediates require inert atmospheres (argon/nitrogen) to prevent oxidation .

- Purification : Silica gel column chromatography and recrystallization are standard methods. Ensure solvent compatibility and monitor purity via TLC. Post-synthesis, residual solvents are removed under reduced pressure .

Q. How should this compound be stored and handled to maintain stability?

- Storage : Store under inert gas (argon) at –20°C in airtight containers. Degradation occurs upon exposure to moisture or oxygen, leading to phosphine oxide byproducts .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Wear nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact. Ventilation is critical due to potential toxicity .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, particularly in hydrogenation reactions?

- The phosphine-amine ligand framework enables coordination to transition metals (e.g., Ir, Rh), forming chiral catalysts for asymmetric hydrogenation. For example, analogous iron complexes catalyze CO₂ reduction with turnover numbers (TON) >7,500 and turnover frequencies (TOF) >750 h⁻¹ . The ligand’s rigidity and electronic properties enhance enantioselectivity by stabilizing metal-hydride intermediates during catalytic cycles .

Q. How does the stereoelectronic profile of this ligand compare to other aminophosphine ligands in catalytic systems?

- The tetrahydronaphthalene backbone provides steric bulk, while the diphenylphosphine group modulates electron density at the metal center. Comparative studies with (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate () reveal that increased π-backdonation in the naphthalene system improves catalytic activity in hydrogenation but may reduce substrate scope due to steric constraints .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for similar ligands?

- Methodological Considerations :

- Condition Optimization : Varying solvent polarity (e.g., CH₂Cl₂ vs. MeCN) or temperature may explain discrepancies in TON/TOF .

- Characterization : Use high-pressure NMR to identify active species (e.g., iron-hydridodihydrogen complexes in CO₂ hydrogenation) and quantify intermediates .

- Reproducibility : Ensure consistent ligand-to-metal ratios and purity (>97% by NMR/MS) to minimize side reactions .

Q. What advanced spectroscopic techniques are critical for characterizing this compound and its metal complexes?

- Multinuclear NMR : ¹H and ¹³C NMR confirm ligand structure, while ³¹P NMR detects metal coordination shifts. ¹⁹F NMR monitors BF₄⁻ counterion integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies metal-ligand adducts and verifies stoichiometry .

- X-ray Crystallography : Resolves chiral centers and confirms coordination geometry in metal complexes (e.g., Rh or Ir systems) .

Q. Can computational modeling predict the ligand’s performance in novel catalytic systems?

- Density functional theory (DFT) calculates frontier molecular orbitals to assess electron-donating capacity and predict binding energies with metals. For example, studies on analogous cyclooctadiene-iridium complexes ( ) correlate ligand distortion energies with enantiomeric excess (ee) in hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.